molecular formula C19H17N3O5S2 B6558394 N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040658-35-2

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6558394
CAS RN: 1040658-35-2
M. Wt: 431.5 g/mol
InChI Key: WXRRDDGREOPDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is 431.06096300 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology

This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . This suggests that it could be used as a potential antitumor agent for the treatment of glucose-starved tumors .

Metabolic Disorders

The compound has been linked to the inhibition of α-amylase, which could be utilized for managing conditions related to carbohydrate metabolism, such as diabetes and obesity .

Neurotransmission

In vitro laboratory studies have shown that this compound, similar to other substances, binds to the dopamine, serotonin, and norepinephrine transporters and inhibits the reuptake of the monoamine neurotransmitters . This suggests potential applications in the field of neuroscience and psychiatry.

EMI Shielding

As F5382-1017, this compound is used in the production of a conductive Form-In-Place gasket material. It provides high mechanical strength, excellent adhesion, and high EMI shielding performance in harsh corrosive environments . This makes it suitable for military and aerospace applications that need excellent resistance to fluids and fuels .

Resistance to Environmental Factors

F5382-1017 offers enhanced galvanic corrosion resistance and stability in severe environments. It has flexibility at low temperature and resistance to polar solvent, automotive fuel, oil additives (Amine), chemicals, and steam .

Low Outgassing

F5382-1017 has very low outgassing and passes the NASA outgassing test . This property is crucial in space applications where outgassing of materials can lead to contamination of sensitive instruments.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-29(24,25)15-5-2-12(3-6-15)21-19-22-14(10-28-19)9-18(23)20-13-4-7-16-17(8-13)27-11-26-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRRDDGREOPDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.